4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane

Description

Introduction to 4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane

Structural Characterization and IUPAC Nomenclature

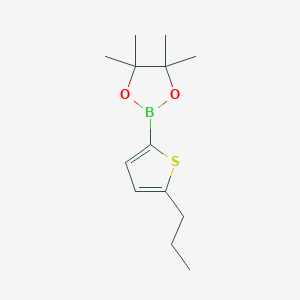

The compound is defined by its unique molecular architecture, which combines a thiophene moiety with a pinacol boronic ester group. The IUPAC name —this compound—reflects its systematic classification:

- Core structure : A 1,3,2-dioxaborolane ring (a five-membered boron-oxygen heterocycle).

- Substituents : Four methyl groups at positions 4,4,5,5 and a 5-propylthiophen-2-yl group at position 2.

Molecular Formula and Key Descriptors

| Property | Value | Source Citation |

|---|---|---|

| Molecular formula | C₁₃H₂₁BO₂S | |

| Molecular weight | 252.18 g/mol | |

| SMILES notation | CCCCC1=CC=C(B2OC(C)(C)C(C)(C)O2)S1 | |

| InChIKey | XKMQRGFUOWEBLS-UHFFFAOYSA-N |

The thiophene ring contributes π-conjugation, while the pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in Suzuki-Miyaura couplings. The propyl side chain at the thiophene’s 5-position introduces steric and electronic modifications, influencing solubility and reaction kinetics.

Computed Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| XLogP3 | 4.2 | PubChem |

| Topological polar SA | 55.8 Ų | PubChem |

| Heavy atom count | 17 | PubChem |

The XLogP3 value indicates moderate lipophilicity, suggesting compatibility with organic solvents such as tetrahydrofuran or dichloromethane.

Historical Context in Organoboron Chemistry

The development of this compound is rooted in the evolution of organoboron chemistry , which began with Frankland’s synthesis of organoboranes in 1862. However, it was not until the 20th century that boron-containing compounds gained traction in synthetic applications, particularly after Brown’s discovery of hydroboration in 1956.

Key Milestones:

- Suzuki-Miyaura Coupling (1981) : Aryl boronic esters like this compound became pivotal in forming carbon-carbon bonds, enabling the synthesis of biaryl structures.

- Materials Science (2000s) : Thiophene-boronic esters were leveraged to create conjugated polymers for organic electronics, owing to their planar structures and electronic tunability.

- Pharmaceutical Intermediates (2010s) : The compound’s stability under basic conditions made it a candidate for synthesizing heterocyclic drug candidates.

Comparative Analysis with Related Boronic Esters

| Compound | Application | Key Advantage |

|---|---|---|

| 2-Thiopheneboronic acid pinacol ester | Polymer synthesis | Higher π-conjugation |

| 5-Hexylthiophene-2-boronic ester | Organic photovoltaics | Enhanced solubility in nonpolar solvents |

| This compound | Cross-coupling reactions | Balanced steric bulk and reactivity |

The integration of a propyl chain in this compound mitigates aggregation in solution-phase reactions, a limitation observed in shorter-chain analogs.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO2S/c1-6-7-10-8-9-11(17-10)14-15-12(2,3)13(4,5)16-14/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMQRGFUOWEBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 240.13 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in organic synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research demonstrated that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A study found that a related compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Dioxaborolanes may interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound:

- Bacterial Inhibition : Preliminary tests show that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 32 µg/mL .

Data Table: Biological Activity Summary

| Activity Type | Test Organism | Result | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | Reduced viability | |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

Case Study 1: Anticancer Efficacy

A specific study explored the effects of various dioxaborolane derivatives on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in:

- Cell Viability : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties:

- Methodology : The disk diffusion method was employed to assess the antibacterial activity against various pathogens.

- Findings : The compound showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Note: CAS numbers for some compounds are proprietary or unpublished.

Reactivity and Stability

Thiophene-Based Analogues

- Electronic Effects : The 5-propylthiophen-2-yl substituent provides moderate electron-donating effects via the alkyl chain, enhancing stability compared to unsubstituted thiophen-2-yl derivatives .

- Steric Effects : The propyl group introduces steric bulk, which slows transmetalation in cross-coupling reactions relative to smaller substituents (e.g., methyl or hydrogen) .

Aryl-Substituted Analogues

Aliphatic-Substituted Analogues

- Benzylic vs. Aromatic Boronates : Compounds like 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane exhibit mixed benzylic/aromatic boronate populations (80:20 ratio), impacting reaction selectivity .

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves:

Borylation of thiophene derivatives : React 5-propylthiophen-2-yl precursors with pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., Pd or Cu).

Optimization of reaction conditions : Key parameters include:

- Catalyst loading : 2–5 mol% PdCl₂(dppf) or Cu(I) salts for efficient coupling .

- Temperature : 80–100°C under inert atmosphere (N₂ or Ar) to prevent boronic ester hydrolysis .

- Reaction time : 12–24 hours for complete conversion, monitored via TLC or GC-MS .

Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization to isolate the product .

Table 1 : Representative Synthetic Conditions

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Propylthiophen-2-yl bromide | PdCl₂(dppf) | THF | 78 | |

| 5-Propylthiophen-2-yl triflate | CuCl/1,10-phenanthroline | DMF | 65 |

Q. How is structural confirmation of this compound achieved?

Methodological Answer:

- ¹H/¹³C NMR : Verify substituent integration and coupling patterns. For example:

- Thiophene protons resonate at δ 6.8–7.2 ppm (multiplet for substituted thiophene).

- Pinacol methyl groups appear as a singlet at δ 1.2–1.4 ppm .

- ¹¹B NMR : A sharp peak at δ 28–34 ppm confirms the dioxaborolane ring .

- HRMS : Exact mass matching the molecular formula (C₁₆H₂₅BO₂S) with <5 ppm error .

Advanced Research Questions

Q. How can reaction yields be improved in Suzuki-Miyaura cross-couplings using this boronic ester?

Methodological Answer:

- Catalyst selection : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates, reducing side reactions .

- Base optimization : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/H₂O) enhances transmetallation efficiency .

- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the active Pd(0) species .

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yields by 10–15% .

Data Contradiction Note : While Pd catalysts generally dominate, Cu-based systems (e.g., CuCl/1,10-phenanthroline) may outperform Pd in electron-deficient aryl systems, necessitating substrate-specific screening .

Q. What analytical challenges arise in characterizing stability under varying conditions?

Methodological Answer:

- Hydrolytic stability : Monitor via ¹¹B NMR in D₂O/THF mixtures. The boronic ester hydrolyzes to boronic acid (δ 18–22 ppm in ¹¹B NMR) under acidic/neutral conditions .

- Thermal stability : TGA analysis shows decomposition onset at ~180°C, but sublimation may occur at lower temperatures in vacuum .

- Light sensitivity : UV-Vis spectroscopy reveals photodegradation (λmax ~300 nm) in THF solutions, requiring amber vial storage .

Q. How does the propylthiophene substituent influence reactivity in cross-couplings?

Methodological Answer:

- Steric effects : The propyl chain reduces coupling efficiency with bulky partners (e.g., ortho-substituted aryl halides) due to hindered Pd coordination .

- Electronic effects : Thiophene’s electron-rich nature accelerates oxidative addition with electron-deficient aryl halides (e.g., nitro or cyano substituents) .

- Competitive protodeboronation : Occurs in polar aprotic solvents (DMF, DMSO) under high temperatures, mitigated by using non-polar solvents (toluene) .

Q. What strategies resolve contradictions in stereochemical outcomes during alkenylboration?

Methodological Answer:

- Z/E selectivity : Use hydroboration with anti-Markovnikov regiochemistry (e.g., dicyclohexylborane) to favor cis-alkenyl products .

- Chiral ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric couplings to achieve enantiomeric excess (>90% ee) .

- Contradiction analysis : Discrepancies in stereoselectivity between literature reports may stem from solvent polarity or trace moisture, requiring rigorous drying protocols .

Table 2 : Stability Comparison Under Different Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Aqueous pH <7 | Hydrolysis to boronic acid | Use anhydrous solvents |

| UV exposure | Radical decomposition | Amber glassware |

| >150°C | Thermal decomposition | Short reaction times |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.